molecular formula C28H27N5O2S B295714 (6Z)-5-IMINO-6-[(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-6-[(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295714
M. Wt: 497.6 g/mol
InChI Key: QAJJFBHILSKQIJ-APUKAWEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-5-IMINO-6-[(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound. It features a unique structure that combines indole, thiadiazolo, and pyrimidinone moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-[(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves a multi-step process. One efficient method is a one-pot synthesis that combines [3+3] cycloaddition, reduction, and deamination reactions . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties of the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms, which can affect the compound’s stability and reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer or neurological disorders.

Industry

In industry, this compound might be used as a precursor for the synthesis of more complex molecules. Its unique structure could also make it valuable in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-[(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-5-IMINO-6-[(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its combination of indole, thiadiazolo, and pyrimidinone moieties

Properties

Molecular Formula

C28H27N5O2S

Molecular Weight

497.6 g/mol

IUPAC Name

(6Z)-5-imino-2-propan-2-yl-6-[[1-[2-(2-prop-2-enylphenoxy)ethyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C28H27N5O2S/c1-4-9-19-10-5-8-13-24(19)35-15-14-32-17-20(21-11-6-7-12-23(21)32)16-22-25(29)33-28(30-26(22)34)36-27(31-33)18(2)3/h4-8,10-13,16-18,29H,1,9,14-15H2,2-3H3/b22-16-,29-25?

InChI Key

QAJJFBHILSKQIJ-APUKAWEPSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5CC=C)/C(=O)N=C2S1

SMILES

CC(C)C1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5CC=C)C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5CC=C)C(=O)N=C2S1

Origin of Product

United States

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